Cas no 83928-76-1 (Gepirone)

Gepirone structure
Gepirone structure
Product Name:Gepirone
CAS-Nr.:83928-76-1
MF:C19H29N5O2
MW:359.4658639431
MDL:MFCD00868196
CID:721522
PubChem ID:55191
Update Time:2024-10-26

Gepirone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione
    • 2,6-Piperidinedione,4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-
    • 4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione
    • Gepirone
    • 4,4-Dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione
    • Gepirone ER
    • Gepirone [INN]
    • Gepironum [Latin]
    • Gepirona [Spanish]
    • JW5Y7B8Z18
    • Variza
    • Ariza
    • Gepironum
    • AK115965
    • Gepirona
    • Travivo
    • 2,6-Piperidinedione, 4,4-dimethyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-
    • BMY 13805
    • MJ 13805
    • gepiron ER
    • MJ 13805-1
    • 4,4-dimethyl-1-(4-(4-(2-pyrimid
    • 4,4-Dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione (ACI)
    • CHEMBL284092
    • Exxua
    • Org-33062 free base
    • BDBM50005132
    • 83928-76-1
    • MJ-13805
    • AKOS015924526
    • DTXCID20155304
    • 1-(4-(4-(4-(trifluoromethyl)-2-pyridinyl)-1-piperazinyl)butyl)-2-pyrrolidinone(E)-2-butenedioate
    • BMY-13805
    • MJ13805
    • Travivo (gepirone extended-release)
    • SCHEMBL79040
    • 4,4-dimethyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-2,6-piperidinedione
    • L001135
    • NCGC00408912-01
    • BMY13805
    • GTPL12930
    • ORG 13011
    • 3,3-DIMETHYL-1-(4-(4-(2-PYRIMIDINYL)-1-PIPERAZINYL)BUTYL)GLUTARIMIDE
    • SB19632
    • F9995-2711
    • UNII-JW5Y7B8Z18
    • GEPIRONE [WHO-DD]
    • NS00068813
    • N06AX19
    • 4,4-Dimethyl-1-[4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl]-piperidine-2,6-dione (Gepirone)
    • 4,4-Dimethyl-1-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl)-piperidine-2,6-dione
    • C19H29N5O2
    • DB-106225
    • DTXSID90232813
    • HY-122422
    • DS-4359
    • QOIGKGMMAGJZNZ-UHFFFAOYSA-N
    • 4,4-Dimethyl-1-[4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl]-piperidine-2,6-dione
    • 4,4-dimethyl-1-(4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl)piperidine-2,6-dione
    • CHEBI:135990
    • BCP28729
    • DB12184
    • CS-0085425
    • Q2650256
    • Gepironum (Latin)
    • 2,6-Piperidinedione, 4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-; 4,4-Dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione; Gepirone
    • MDL: MFCD00868196
    • Inchi: 1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3
    • InChI-Schlüssel: QOIGKGMMAGJZNZ-UHFFFAOYSA-N
    • Lächelt: O=C1CC(C)(C)CC(=O)N1CCCCN1CCN(C2N=CC=CN=2)CC1

Berechnete Eigenschaften

  • Genaue Masse: 359.23200
  • Monoisotopenmasse: 395.208803
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 26
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 476
  • Anzahl kovalent gebundener Einheiten: 2
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topologische Polaroberfläche: 69.6

Experimentelle Eigenschaften

  • Dichte: 1.142±0.06 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 562.3±60.0°C at 760 mmHg
  • Löslichkeit: Sehr leicht löslich (0,33 g/l) (25°C),
  • PSA: 69.64000
  • LogP: 1.49480

Gepirone Sicherheitsinformationen

Gepirone Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

Gepirone Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MC753-100mg
Gepirone
83928-76-1 95+%
50mg
1701.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MC753-250mg
Gepirone
83928-76-1 95+%
250mg
6666CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MC753-25mg
Gepirone
83928-76-1 95+%
25mg
1961CNY 2021-05-08
Matrix Scientific
099512-250mg
4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione, 95%
83928-76-1 95%
250mg
$925.00 2023-09-06
Matrix Scientific
099512-1g
4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione, 95%
83928-76-1 95%
1g
$2250.00 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D890709-250mg
4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione
83928-76-1 ≥95%
250mg
5,005.80 2021-05-17
Chemenu
CM167406-1g
4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione
83928-76-1 95%
1g
$1384 2021-08-05
TRC
G365000-10mg
Gepirone
83928-76-1
10mg
$ 121.00 2023-09-07
TRC
G365000-25mg
Gepirone
83928-76-1
25mg
$ 187.00 2023-04-15
TRC
G365000-100mg
Gepirone
83928-76-1
100mg
$ 707.00 2023-09-07

Gepirone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethyl acetate
Referenz
Palladium(0)-catalyzed synthesis of buspirone and gepirone
Kuo, David L., Heterocycles, 1993, 36(7), 1463-9

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  80 °C
1.2 Solvents: Acetonitrile ;  80 °C; 16 h, 80 °C
2.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  20 h, 80 °C
Referenz
Improved synthesis method for gepirone
Ye, Guangming; et al, Dier Junyi Daxue Xuebao, 2005, 26(2), 223-224

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Lithium chloride ,  Zinc chloride Solvents: Tetrahydrofuran ;  heated; overnight, rt
2.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
2.1 Reagents: Cuprous chloride Solvents: Ethanol ,  Water
3.1 Reagents: Hydrogen
Referenz
A general synthetic method suitable for the introduction of deuterium or tritium in buspirone-type anxiolytic agents
Welch, Willard M.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(6), 701-6

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Methanol ;  12 h, 55 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C; > -78 °C; 12 h, rt
2.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Butyl acetate
Referenz
Method of manufacturing azapirones.
, European Patent Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  20 h, 80 °C
Referenz
Improved synthesis method for gepirone
Ye, Guangming; et al, Dier Junyi Daxue Xuebao, 2005, 26(2), 223-224

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Referenz
Process for the preparation of 2-(1-piperazinyl)pyrimidine derivatives [e.g., gepirone]
, Switzerland, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethyl acetate
Referenz
Palladium(0)-catalyzed synthesis of buspirone and gepirone
Kuo, David L., Heterocycles, 1993, 36(7), 1463-9

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen
Referenz
A general synthetic method suitable for the introduction of deuterium or tritium in buspirone-type anxiolytic agents
Welch, Willard M.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(6), 701-6

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  80 °C
1.2 Reagents: 1,4-Butanediol, 2,2-dimethyl-, 1,4-dimethanesulfonate Solvents: Dimethylformamide ;  rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  100 °C
Referenz
The design and preparation of metabolically protected new arylpiperazine 5-HT1A ligands
Tandon, Manish; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(7), 1709-1712

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Water ;  50 - 65 °C; 2 h, 50 - 65 °C; 65 °C → 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  20 h, 80 °C
Referenz
Improved synthesis method for gepirone
Ye, Guangming; et al, Dier Junyi Daxue Xuebao, 2005, 26(2), 223-224

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Cuprous chloride Solvents: Ethanol ,  Water
2.1 Reagents: Hydrogen
Referenz
A general synthetic method suitable for the introduction of deuterium or tritium in buspirone-type anxiolytic agents
Welch, Willard M.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(6), 701-6

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C; > -78 °C; 12 h, rt
1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  rt; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents
Grassl, Simon; et al, Organic Letters, 2019, 21(2), 494-497

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
2.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethyl acetate
Referenz
Palladium(0)-catalyzed synthesis of buspirone and gepirone
Kuo, David L., Heterocycles, 1993, 36(7), 1463-9

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Referenz
Process for the preparation of 2-(1-piperazinyl)pyrimidine derivatives [e.g., gepirone]
, Switzerland, , ,

Gepirone Raw materials

Gepirone Preparation Products

Empfohlene Lieferanten
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd